N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a mesityl group, an imidazole ring, and a thioacetamide moiety
Mechanism of Action
Target of Action
N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound that contains an imidazole ring . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Thioacetamide Group: The thioacetamide group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with an acetamide precursor.
Introduction of the Mesityl Group: The mesityl group can be attached through a Friedel-Crafts alkylation reaction, using mesitylene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Unique due to the combination of mesityl, imidazole, and thioacetamide groups.
N-phenyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the mesityl group, potentially altering its chemical and biological properties.
N-mesityl-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group instead of a phenyl group on the imidazole ring, which could influence its reactivity and interactions.
Uniqueness
This compound is unique due to the presence of the mesityl group, which can enhance its stability and potentially its biological activity. The combination of the imidazole ring and thioacetamide moiety also provides a versatile scaffold for further functionalization and development.
Properties
IUPAC Name |
2-(1-phenylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-11-15(2)19(16(3)12-14)22-18(24)13-25-20-21-9-10-23(20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBTZNGMLOBJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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